molecular formula C22H18F3NO5S B2456299 4-Methoxyphenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate CAS No. 343373-85-3

4-Methoxyphenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate

Cat. No.: B2456299
CAS No.: 343373-85-3
M. Wt: 465.44
InChI Key: HNGSVQQTSNCXMA-UHFFFAOYSA-N
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Description

4-Methoxyphenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a methoxyphenyl group, a phenylsulfonyl group, and a trifluoromethyl group, making it a valuable molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyphenyl acetic acid with phenylsulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the phenylsulfonyl derivative, which is then reacted with 3-(trifluoromethyl)aniline under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of phenylthiol derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4-Methoxyphenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. For example, the trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, leading to altered biological responses. The phenylsulfonyl group may also play a role in the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenyl 2-[(phenylsulfonyl)anilino]acetate
  • 4-Methoxyphenyl 2-[(phenylsulfonyl)-3-methylanilino]acetate
  • 4-Methoxyphenyl 2-[(phenylsulfonyl)-3-chloroanilino]acetate

Uniqueness

4-Methoxyphenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity to certain molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(4-methoxyphenyl) 2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3NO5S/c1-30-18-10-12-19(13-11-18)31-21(27)15-26(32(28,29)20-8-3-2-4-9-20)17-7-5-6-16(14-17)22(23,24)25/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGSVQQTSNCXMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)CN(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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